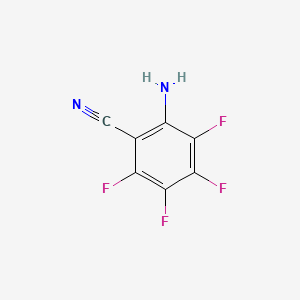

2-Aminotetrafluorobenzonitrile

Cat. No. B8531856

M. Wt: 190.10 g/mol

InChI Key: IQLNTAINVXUGDV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06521794B2

Procedure details

2,3,5,6-Tetrafluoroaniline was produced from 4-amino-2,3,5,6-tetrafluorobenzonitrile. To be specific, in a 200 ml four-neck flask provided with a stirrer, a thermometer, a dropping funnel, and a water separating tube, 100 g of 60% sulfuric acid was placed and heated to 140° C. To the hot sulfuric acid, 36 g of the raw material, 4-amino-2,3,5,6-tetrafluorobenzonitrile (having a purity of 94% and containing 6% of 2-amino-3,4,5,6-tetrafluorobenzonitrile as an impurity) was added dropwise at a rate of 6 g/hr. The 2,3,5,6-tetrafluoroaniline which was formed by the reaction was expelled by azeotropy with water, guided into the water dropping tube, and separated from the water. The reaction was continued for six hours while the reaction vessel was supplied with the same amount of water as expelled by distillation. After the completion of the reaction, the conversion ratio of the raw material determined by gas chromatography was found to be 96 mol %. When the 2,3,5,6-tetrafluoroaniline expelled by distillation was analyzed, the purity was found to be 95.3% and the yield to be 82.5%.

[Compound]

Name

raw material

Quantity

36 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.[NH2:6][C:7]1[C:14]([F:15])=[C:13]([F:16])[C:10](C#N)=[C:9]([F:17])[C:8]=1[F:18].NC1C(F)=C(F)C(F)=C(F)C=1C#N>>[F:15][C:14]1[C:13]([F:16])=[CH:10][C:9]([F:17])=[C:8]([F:18])[C:7]=1[NH2:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

[Compound]

|

Name

|

raw material

|

|

Quantity

|

36 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=C(C#N)C(=C1F)F)F)F

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C#N)C(=C(C(=C1F)F)F)F

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To be specific, in a 200 ml four-neck flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise at a rate of 6 g/hr

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(N)C(=C(C=C1F)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |